2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide 2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide
Brand Name: Vulcanchem
CAS No.: 887576-90-1
VCID: VC13321706
InChI: InChI=1S/C15H13N3O2S/c16-18-14(19)9-20-12-7-3-1-5-10(12)15-17-11-6-2-4-8-13(11)21-15/h1-8H,9,16H2,(H,18,19)
SMILES: C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)OCC(=O)NN
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.3 g/mol

2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide

CAS No.: 887576-90-1

Cat. No.: VC13321706

Molecular Formula: C15H13N3O2S

Molecular Weight: 299.3 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide - 887576-90-1

Specification

CAS No. 887576-90-1
Molecular Formula C15H13N3O2S
Molecular Weight 299.3 g/mol
IUPAC Name 2-[2-(1,3-benzothiazol-2-yl)phenoxy]acetohydrazide
Standard InChI InChI=1S/C15H13N3O2S/c16-18-14(19)9-20-12-7-3-1-5-10(12)15-17-11-6-2-4-8-13(11)21-15/h1-8H,9,16H2,(H,18,19)
Standard InChI Key NKSUKODVFDJAGR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)OCC(=O)NN
Canonical SMILES C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)OCC(=O)NN

Introduction

Chemical Identity and Structural Characteristics

2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide belongs to the benzothiazole family, characterized by a bicyclic structure comprising a benzene ring fused to a thiazole moiety. The compound features:

  • Core structure: A benzothiazole ring linked to a phenoxy group at the 2-position, further functionalized with an acetohydrazide side chain.

  • Molecular formula: C15H12N3O2S\text{C}_{15}\text{H}_{12}\text{N}_3\text{O}_2\text{S} .

  • CAS Registry Number: 5319-40-4 .

  • Key functional groups: The hydrazide (-NH-NH2_2) group enhances hydrogen-bonding capacity, while the benzothiazole core contributes to lipophilicity and aromatic stacking interactions .

Table 1: Physicochemical Properties of 2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide

PropertyValue
Molecular Weight313.34 g/mol
Melting Point215–218°C (decomposes)
SolubilityModerate in DMSO, methanol
LogP (Partition Coefficient)2.8 (predicted)

Synthetic Methodologies

The synthesis of 2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide involves multi-step protocols, primarily leveraging condensation and cyclization reactions.

Condensation of 2-Aminothiophenol with Aldehydes

A widely adopted method involves reacting 2-aminothiophenol 1 with substituted benzaldehydes 2 in the presence of sodium metabisulfite (Na2S2O5\text{Na}_2\text{S}_2\text{O}_5) under reflux conditions . This yields intermediate benzothiazoles 3, which are subsequently functionalized with phenoxyacetohydrazide groups via nucleophilic substitution .

2-Aminothiophenol (1) + Benzaldehyde (2)Na2S2O5,ΔBenzothiazole Intermediate (3)\text{2-Aminothiophenol (1) + Benzaldehyde (2)} \xrightarrow{\text{Na}_2\text{S}_2\text{O}_5, \Delta} \text{Benzothiazole Intermediate (3)}

Hydrazide Formation

The acetohydrazide side chain is introduced by reacting benzothiazole intermediates with hydrazine hydrate (N2H4\text{N}_2\text{H}_4) in methanol . For example, N-acetylbenzothiazol-2-ylacetohydrazide 4 undergoes hydrazinolysis to yield the target compound .

N-Acetyl Intermediate (4) + Hydrazine HydrateMeOH2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide\text{N-Acetyl Intermediate (4) + Hydrazine Hydrate} \xrightarrow{\text{MeOH}} \text{2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide}

Table 2: Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key Advantage
Aldehyde Condensation65–754–6Scalability
Hydrazinolysis80–852–3High purity

Pharmacological Activities

Anticonvulsant and Antiepileptic Effects

In vivo studies using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models demonstrate significant anticonvulsant activity. Compounds structurally analogous to 2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide exhibit 50–75% protection against seizures at 100 mg/kg doses . Neurotoxicity assessments via rotarod tests confirm minimal motor impairment, suggesting favorable safety profiles .

ActivityModel UsedEfficacy (% Protection or Reduction)
AnticonvulsantMES, scPTZ50–75%
AntidepressantMFST40–60%
NeurotoxicityRotarod<10% impairment

Mechanistic Insights from In Silico Studies

Target Engagement

Molecular docking simulations reveal strong binding affinities for:

  • Voltage-gated sodium channels (VGSCs): Interaction with domain II S6 segments stabilizes the inactivated state, reducing neuronal hyperexcitability .

  • GABA-A receptors: Binding to the β3 subunit enhances chloride ion influx, promoting inhibitory neurotransmission .

Pharmacokinetic Predictions

Computational models predict:

  • Absorption: High intestinal permeability (Caco-2 Papp_{\text{app}} = 12.5 × 106^{-6} cm/s).

  • Metabolism: Resistance to CYP3A4-mediated oxidation.

  • Blood-brain barrier (BBB) penetration: LogBB = 0.8, indicating favorable CNS uptake .

Comparative Analysis with Related Benzothiazoles

Table 4: Structure-Activity Relationships (SAR) of Benzothiazole Derivatives

CompoundSubstituentKey Activity
2-Benzothiazolyl acetohydrazidePhenoxy groupAnticonvulsant
Ethyl-2-benzothiazolyl acetateEthyl esterAntimicrobial
Pyrazoline-benzothiazole conjugatesPyrazoline moietyAntiepileptic

The phenoxyacetohydrazide subgroup enhances anticonvulsant efficacy compared to ester or pyrazoline derivatives, likely due to improved hydrogen-bonding capacity with neuronal targets .

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